3-Cyclopropyl-6-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methoxy)pyridazine
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Overview
Description
3-Cyclopropyl-6-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methoxy)pyridazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group, a trifluoromethyl-substituted pyridine, and a piperidine moiety linked to a pyridazine ring via a methoxy group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
The synthesis of 3-Cyclopropyl-6-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methoxy)pyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.
Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides or cyclopropyl carbinols in the presence of strong bases or catalysts to facilitate the substitution reaction.
Attachment of the piperidine moiety: This can be accomplished through nucleophilic substitution reactions, where the piperidine ring is introduced using piperidine derivatives and suitable leaving groups.
Incorporation of the trifluoromethyl-substituted pyridine: This step may involve the use of trifluoromethylated pyridine derivatives in coupling reactions, such as Suzuki-Miyaura coupling, to link the pyridine ring to the piperidine moiety.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and scalable reaction conditions.
Chemical Reactions Analysis
3-Cyclopropyl-6-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methoxy)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents for these reactions include halides, amines, and alcohols.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Cyclopropyl-6-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methoxy)pyridazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as its ability to interact with specific biological targets, including enzymes, receptors, and ion channels. It may be investigated for its potential as a drug candidate for treating various diseases.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Material Science: The compound’s distinct chemical properties make it a candidate for the development of new materials with specific functionalities, such as polymers, coatings, and electronic materials.
Biological Research: The compound may be used as a tool to study biological processes and pathways, including its effects on cellular signaling, metabolism, and gene expression.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-6-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methoxy)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context of its use. For example, in medicinal chemistry, the compound may inhibit or activate specific enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
3-Cyclopropyl-6-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methoxy)pyridazine can be compared with other similar compounds, such as:
- **3-Cyclopropyl-6-({1-[3-(trifluor
Properties
IUPAC Name |
3-cyclopropyl-6-[[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methoxy]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O/c20-19(21,22)15-2-1-9-23-18(15)26-10-7-13(8-11-26)12-27-17-6-5-16(24-25-17)14-3-4-14/h1-2,5-6,9,13-14H,3-4,7-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHGXQAADKQSRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)C4=C(C=CC=N4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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